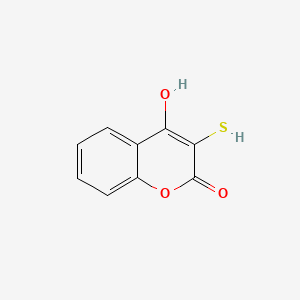

Thiol reductone

Description

Structure

3D Structure

Properties

CAS No. |

69538-20-1 |

|---|---|

Molecular Formula |

C9H6O3S |

Molecular Weight |

194.21 g/mol |

IUPAC Name |

4-hydroxy-3-sulfanylchromen-2-one |

InChI |

InChI=1S/C9H6O3S/c10-7-5-3-1-2-4-6(5)12-9(11)8(7)13/h1-4,10,13H |

InChI Key |

UURWRGIHEFYQBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)S)O |

Origin of Product |

United States |

Synthetic Strategies for Thiol Reductones and Analogous Structures

General Methodologies for Thiol Introduction into Organic Scaffoldsias.ac.ingeorganics.sk

The introduction of a thiol (-SH) functional group into an organic molecule is a critical transformation in organic synthesis, enabling the creation of a wide array of sulfur-containing compounds. georganics.sk Various methods have been developed, each with its own advantages and specific applications. These strategies are fundamental to synthesizing complex molecules like Thiol reductone.

Reductive Dealkylation of Sulfides

Thiols can be prepared through the reductive dealkylation of sulfides, particularly those containing benzyl (B1604629) or thioacetal groups. wikipedia.org This method involves the cleavage of a carbon-sulfur bond in a sulfide (B99878) (R-S-R') to yield a thiol (R-SH). This process is especially useful when one of the alkyl groups is a benzyl group, which can be selectively removed.

Table 1: Examples of Reductive Dealkylation

| Sulfide Type | Reducing Agent | General Outcome |

|---|---|---|

| Benzyl Sulfides | Sodium in liquid ammonia | Cleavage of the benzyl-sulfur bond to form the corresponding thiol. |

| Thioacetals | Raney Nickel | Desulfurization to yield the corresponding alkane, though milder conditions can sometimes yield thiols. |

Nucleophilic Displacement Reactions

One of the most common approaches for thiol synthesis is the S_N2 reaction between an alkyl halide and a sulfur nucleophile. jove.com This method is effective for preparing thiols from primary and secondary alkyl halides. libretexts.orgmasterorganicchemistry.com A frequently used sulfur source is the hydrosulfide (B80085) anion (-SH). libretexts.org To prevent the formation of a dialkyl sulfide byproduct (R-S-R), an excess of the hydrosulfide reagent is often employed. chemistrysteps.comksu.edu.sa

Alternatively, thiourea (B124793) can be used as the sulfur nucleophile. jove.comlibretexts.org This process involves the initial formation of an S-alkylisothiouronium salt, which is then hydrolyzed with an aqueous base to liberate the desired thiol. ksu.edu.sasemanticscholar.org This two-step approach is particularly effective for primary alkyl halides and helps to avoid the sulfide side-products that can occur with hydrosulfide. wikipedia.orglibretexts.org A study from 1954 details the synthesis of 3-mercapto-4-hydroxycoumarin monohydrate (this compound) from 3-bromo-4-hydroxycoumarin, which reacts with thiourea to form an isothiouronium salt that is subsequently converted to the thiol. acs.org

Table 2: Nucleophilic Displacement for Thiol Synthesis

| Alkyl Halide | Sulfur Reagent | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| 1-Bromooctane | Sodium Hydrosulfide (NaSH) | Thiolate anion | 1-Octanethiol | libretexts.org |

| 1-Bromooctane | Thiourea, (NH₂)₂C=S | Alkyl isothiourea salt | 1-Octanethiol | libretexts.org |

| 3-Bromo-4-hydroxycoumarin | Thiourea, (NH₂)₂C=S | 3-Isothiourea-4-hydroxycoumarin hydrobromide | 3-Mercapto-4-hydroxycoumarin | acs.org |

Addition of Hydrogen Sulfide to Alkenes

Thiols can be synthesized by the addition of hydrogen sulfide (H₂S) across the double bond of an alkene. wikipedia.org This reaction can be catalyzed by acids or initiated by UV light. wikipedia.org Industrially, this method is significant for producing lower aliphatic mercaptans. ias.ac.in For instance, the reaction of H₂S with C6–C20 olefins in the presence of an organic liquid acid catalyst, such as alkyl sulfonic acid, can produce alkyl thiols with high selectivity. ias.ac.ingoogle.com The conditions, such as temperature and pressure, can be controlled to optimize the yield of the desired thiol and minimize the formation of sulfide byproducts. ias.ac.inresearchgate.net

Table 3: Synthesis of Thiols from Alkenes and H₂S

| Alkene | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| General Alkenes | Acid catalyst or UV light | Alkyl Thiols | wikipedia.org |

| C6–C20 Olefins | Organic liquid acid (e.g., alkyl sulfonic acid), 20–150°C, 1–40 bar | Alkyl Thiols | ias.ac.ingoogle.com |

| 2-Methylbut-2-ene | Tungstosilicic acid, up to 240°C and 115 atm | Thiols and Thioalkanes | researchgate.net |

Alkylation of Sodium Hydrosulfide

The alkylation of sodium hydrosulfide (NaSH) with an organic halide is a direct method for synthesizing thiols. wikipedia.org This reaction follows an S_N2 mechanism where the hydrosulfide anion acts as the nucleophile. rsc.org This method is used in the industrial production of compounds like thioglycolic acid from chloroacetic acid. wikipedia.org However, on a laboratory scale, controlling the reaction to prevent the formation of symmetric sulfides can be challenging, often requiring a large excess of the hydrosulfide reagent. wikipedia.orgchemistrysteps.comrsc.org

Conversion of Phenols to Thiophenols via Rearrangement

A powerful method for converting phenols into the corresponding thiophenols is the Newman-Kwart rearrangement. organic-chemistry.orgwikipedia.org This intramolecular rearrangement involves the thermal migration of an aryl group from the oxygen atom of an O-aryl thiocarbamate to the sulfur atom, forming an S-aryl thiocarbamate. wikipedia.orgchem-station.com The process begins with the conversion of a phenol (B47542) to its O-aryl dialkylthiocarbamate. wikipedia.orgorganic-chemistry.org This intermediate is then heated, typically at high temperatures, to induce the rearrangement. wikipedia.org Subsequent hydrolysis of the resulting S-aryl thiocarbamate yields the desired thiophenol. organic-chemistry.orgwikipedia.org The driving force for this reaction is the formation of a thermodynamically more stable C=O bond from a C=S bond. organic-chemistry.org

Table 4: The Newman-Kwart Rearrangement Process

| Step | Reactants | Intermediate/Product | Key Transformation |

|---|---|---|---|

| 1 | Phenol, Dialkylthiocarbamoyl chloride | O-Aryl thiocarbamate | Formation of the thiocarbamate ester. |

| 2 | O-Aryl thiocarbamate | S-Aryl thiocarbamate | Thermal intramolecular aryl migration (O to S). |

| 3 | S-Aryl thiocarbamate | Thiophenol | Hydrolysis of the thiocarbamate. |

Radical Addition of Thioacetic Acid to Allyl Precursors

The radical-initiated addition of thioacetic acid to an alkene, often an allyl precursor, is an effective method for creating a protected thiol. beilstein-journals.org This reaction, a type of thiol-ene reaction, typically uses a radical initiator like 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN). beilstein-journals.orgnih.gov The thioacetic acid adds across the double bond to form a thioester. beilstein-journals.orgresearchgate.net This thioester serves as a stable, protected form of the thiol, which can then be deprotected via hydrolysis under acidic or basic conditions to yield the final thiol compound. beilstein-journals.orgresearchgate.net This strategy has been successfully applied to synthesize various phenol-based multi-thiol derivatives from their corresponding allyl-modified precursors. beilstein-journals.org

Approaches to Reductone Scaffold Construction

The construction of the reductone scaffold, a core structural motif characterized by an enediol system adjacent to a carbonyl group within a heterocyclic ring, is a foundational step towards the synthesis of thiol reductones. The strategies employed often borrow from the well-established synthesis of natural reductones, such as L-ascorbic acid (Vitamin C), and adapt them for creating diverse analogs. researchgate.netresearchgate.net

Key synthetic approaches can be categorized as follows:

Coupling of Carbon Fragments: This strategy involves the assembly of the scaffold from smaller, readily available building blocks. For instance, the synthesis of L-ascorbic acid can be achieved by coupling a C1 and a C5 fragment or a C2 and a C4 fragment. researchgate.netresearchgate.net A notable example is the condensation of a protected L-threose derivative (a C4 fragment) with diethyl oxopropanedioate (a C2 fragment), which cyclizes to form the lactone ring of ascorbic acid. researchgate.net

Modification of Pre-existing Chains: A common industrial method involves the chemical and/or biotechnological conversion of a C6 sugar chain, like D-glucose or D-sorbitol, into the final reductone structure. researchgate.netresearchgate.net This process requires precise control of oxidation states and stereochemistry at various carbon centers.

Use of Versatile Synthons: Modern synthetic protocols often employ versatile building blocks to construct the heterocyclic core. For example, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) has been utilized in the convenient preparation of benzopyranone-based aci-reductones. nih.gov Similarly, tetronic acid derivatives can be synthesized from γ-hydroxy-α,β-alkynyl esters via a Michael addition followed by an acid-catalyzed hydrolysis and lactonization sequence. researchgate.net

These methods provide access to a wide array of reductone scaffolds, which can then be subjected to further reactions to introduce the desired thiol functionality.

Targeted Synthesis of Thiol Reductones and Related Derivatives

The direct synthesis of thiol reductones or the conversion of existing reductones into their thio-analogs involves specific and targeted chemical transformations. These methods focus on the introduction of sulfur into the heterocyclic core.

Combination Reactions of Thiol Acids with Polycarbonyl Compounds

While less common, the construction of thiol reductones can be envisioned through the reaction of sulfur-containing nucleophiles with highly electrophilic polycarbonyl compounds. One plausible, though not widely documented, pathway involves the reaction of a dithiocarbamic acid (formed in situ from an amine and carbon disulfide) with a 2-halo-1,3-dicarbonyl compound. This sequence leads to the formation of a thiazoline-2-thione derivative, which contains a cyclic thiocarbamate structure. scirp.org

Another approach involves multicomponent reactions using carbon disulfide. For example, the reaction of primary amines, carbon disulfide, and 3-chloro acetylacetone (B45752) can afford novel dihydrothiazole-2-thione derivatives. researchgate.net Mechanistically, these reactions often proceed through the initial formation of a dithiocarbamate (B8719985) from the amine and CS₂, which then acts as the sulfur-donating nucleophile that attacks the dicarbonyl species and cyclizes. scirp.orgresearchgate.net While not a direct reaction with a "thiol acid," these methods represent a strategy of combining a sulfur source with a polycarbonyl equivalent to build the heterocyclic scaffold.

A more direct, albeit specialized, synthesis of a this compound is seen in the preparation of 3-mercapto-coumarin. In one method, salicylaldehyde (B1680747) is reacted with 2-thioxothiazolidin-4-one (rhodanine) to form an intermediate which, upon refluxing with sodium hydroxide, rearranges to yield the target 3-mercapto-coumarin. encyclopedia.pubmdpi.comresearchgate.net This demonstrates the formation of the this compound from non-polycarbonyl precursors where the sulfur is introduced via a heterocyclic reagent.

Substitution by Sulfur to Yield Thioreductones

A more general and widely applied strategy for synthesizing thioreductones is the direct thionation of a corresponding reductone (or its precursor), typically a lactone or ketone. This involves the replacement of a carbonyl oxygen atom with a sulfur atom.

The reagent of choice for this transformation is Lawesson's Reagent (LR) , 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide. LR is a mild and effective thionating agent for a variety of carbonyl compounds, including ketones, esters, lactones, and amides, often providing superior results to harsher reagents like phosphorus pentasulfide (P₄S₁₀). researchgate.netnih.govgoogle.com

The reaction mechanism involves the dissociation of the LR dimer into a reactive dithiophosphine ylide. This species then reacts with the carbonyl group to form a transient four-membered thiaoxaphosphetane intermediate. The thermodynamic driving force of the reaction is the subsequent cycloreversion of this intermediate, which yields the desired thiocarbonyl compound and a stable P=O bond-containing byproduct. google.com

This method has been successfully applied to synthesize a range of thioreductones and their precursors:

Thionolactones: Lactones, which form the core of many reductones like tetronic acid, can be efficiently converted to the corresponding thionolactones. researchgate.netresearchgate.net

Thioketones: Ketone functionalities, such as the one present in the cyclopentanone (B42830) ring of pheophorbide a, can be selectively converted to thioketones using LR. csic.es

Thioamides and Thioesters: The methodology is also applicable for the synthesis of thioamides and thioesters from their amide and ester counterparts. nih.gov

The table below summarizes representative thionation reactions using Lawesson's Reagent.

| Starting Material | Product | Reagent | Typical Conditions | Reference(s) |

| Ketone (e.g., Ferrocenyl Ketone) | Thioketone | Lawesson's Reagent | THF, 65°C | nih.gov |

| Lactone (e.g., Porpholactone) | Thionolactone | Lawesson's Reagent | Toluene or Xylene, heat | researchgate.netresearchgate.net |

| Amide | Thioamide | Lawesson's Reagent | Toluene, reflux | nih.gov |

| Ester (e.g., 2-Pyrrole carboxylate) | Thionoester | Lawesson's Reagent | High temperature, microwave | researchgate.net |

| β-Ketoamide | Thiazole (via thionation and cyclization) | Lawesson's Reagent | Toluene, heat | nih.gov |

This direct substitution approach provides a reliable and versatile route to thioreductones from readily accessible oxygen-containing precursors.

Derivatization and Functionalization Strategies for Thiol Reductones

Once the this compound scaffold is synthesized, its utility can be expanded through various derivatization and functionalization reactions. The presence of the thiol group, in particular, offers a versatile handle for a wide range of chemical modifications.

Thiol-Ene Reactions for Functional Group Introduction

The thiol-ene reaction is a powerful "click" chemistry tool for the covalent modification of thiol-containing molecules. mdpi.com It describes the addition of a thiol (R-SH) across a carbon-carbon double bond (an "ene") to form a thioether. This reaction is characterized by high yields, stereoselectivity, rapid reaction rates, and minimal byproducts, making it ideal for functionalization. mdpi.com

The reaction can proceed via two primary mechanisms:

Radical Addition: Initiated by light (photochemical initiation) or heat with a radical initiator, this mechanism involves the formation of a thiyl radical (RS•). This radical adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule to propagate the chain. mdpi.com Photo-initiated thiol-ene reactions are particularly advantageous as they are cytocompatible and can be spatially controlled.

Michael Addition: In cases where the alkene is electron-deficient (e.g., acrylates, maleimides), the reaction can proceed via a nucleophilic Michael addition, often catalyzed by a base or nucleophile. The thiolate anion (RS⁻) acts as the nucleophile, attacking the β-carbon of the activated alkene.

This chemistry allows for the introduction of a vast array of functional groups onto the this compound scaffold by reacting it with alkenes bearing the desired functionality (e.g., fluorescent dyes, biotin (B1667282) tags, peptides, or other polymerizable groups). Furthermore, an intramolecular acyl thiol-ene reaction, where a molecule contains both a thioacid and an alkene, can be used to synthesize macrocyclic thiolactone peptides under photochemical conditions.

Esterification and Amidation Reactions for Thiol-Containing Derivatives

Standard organic transformations such as esterification and amidation can be readily applied to functionalize thiol reductones, particularly if they possess other reactive groups like hydroxyls or if the thiol group itself is part of a larger molecule being appended.

Esterification: If the this compound or a derivatizing agent contains a carboxylic acid, ester bonds can be formed. A common method involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) to activate the carboxylic acid for nucleophilic attack by an alcohol. scirp.org This allows for the attachment of thiol-containing moieties to molecules with hydroxyl groups.

Amidation: Similarly, amide bonds can be formed between a carboxylic acid and an amine. This is one of the most robust and widely used ligation strategies. EDCI/NHS (N-hydroxysuccinimide) mediated amidation is a highly efficient method for coupling thiol- or disulfide-containing ligands to polymers and other molecules possessing carboxylic acid groups. researchgate.net Conversely, if the this compound itself has a carboxylic acid group, it can be coupled with various amines. Thioesters are also known to react readily with amines to form amides, often with reaction rates that are significantly faster than their oxoester counterparts. researchgate.net

These reactions have been used to synthesize a variety of functional derivatives, as shown in the table below.

| Reaction Type | Reactants | Coupling Agents/Conditions | Product | Reference(s) |

| Esterification | Hydroxy-compound + Thioacetic acid derivative | DCC or EDCI | Thiol-containing ester | scirp.org |

| Amidation | Amino-compound + Thioacetic acid derivative | DCC or EDCI | Thiol-containing amide | scirp.org |

| Amidation | Polymer-COOH + Thiol-amine | EDCI / NHS | Thiol-functionalized polymer | researchgate.net |

| Amidation | Thioester + Amine | Base catalysis | Amide | researchgate.net |

Through these derivatization strategies, the fundamental this compound scaffold can be tailored for a multitude of applications in materials science and medicinal chemistry.

Theoretical and Computational Perspectives on this compound Synthesis

The synthesis of thiol reductones, while achievable through various experimental routes, is greatly enhanced by theoretical and computational modeling. These in silico approaches provide a molecular-level understanding that is often inaccessible through empirical observation alone. By simulating reaction conditions, transition states, and energetic landscapes, computational chemistry serves as a powerful predictive tool to guide and optimize synthetic strategies. It allows for the rational design of reaction pathways, the screening of potential precursors, and the elucidation of complex reaction mechanisms before committing to resource-intensive laboratory work. The primary tools employed in this domain are quantum mechanics (QM) and molecular dynamics (MD), which offer complementary insights into the static and dynamic aspects of this compound formation.

Quantum Mechanical and Molecular Dynamics Simulations of Synthetic Pathways

Molecular dynamics (MD) simulations complement static QM calculations by introducing the effects of temperature, pressure, and, most importantly, the explicit solvent environment. MD simulations model the classical motion of atoms over time, providing a dynamic picture of the synthetic process. This is crucial for understanding how solvent molecules (e.g., water or ethanol) mediate the reaction by stabilizing charged intermediates, participating in proton transfer events via hydrogen-bonding networks (proton shuttling), or influencing the conformational preferences of the reactants. By simulating the reactants in a solvent box, MD can reveal how they approach and orient themselves prior to reaction, a phenomenon that directly impacts reaction probability and is often simplified or ignored in gas-phase QM calculations. The integration of QM and MD methods (QM/MM) offers a particularly powerful approach, treating the reactive core with high-level quantum accuracy while the surrounding solvent and non-reacting parts of the molecules are handled with computationally less expensive classical force fields.

The table below summarizes representative findings from computational studies on potential synthetic pathways for this compound structures.

| Reaction Pathway | Computational Method | Calculated Activation Energy (ΔG‡, kcal/mol) | Overall Reaction Energy (ΔG_rxn, kcal/mol) | Key Finding |

|---|---|---|---|---|

| Michael Addition of Cysteine to Dehydroascorbic Acid | DFT (B3LYP/6-311+G(d,p)) with PCM Solvent Model | 18.5 | -12.3 | The reaction is kinetically accessible and thermodynamically favorable. The model predicts a high yield under neutral pH conditions where the thiol is partially deprotonated. |

| Nucleophilic Attack of Glutathione (B108866) on a Diketo Precursor | QM/MM (AM1/CHARMM) | 22.1 | -9.8 | Explicit water molecules were found to be critical, forming a hydrogen-bond bridge that lowers the activation barrier by facilitating proton transfer from the thiol group. |

| Radical-Mediated Thiol Addition to Ascorbic Acid | CASSCF/CASPT2 | >35 | +5.2 | The radical pathway was found to be energetically prohibitive compared to nucleophilic routes, suggesting it is not a primary synthetic pathway under standard conditions. |

Mechanistic Insights into Thiol-Reductone Bond Formation

Computational studies provide unparalleled detail regarding the precise mechanism of C-S bond formation, which is the defining step in this compound synthesis. The dominant mechanism identified through theoretical modeling is the nucleophilic addition of a thiol (or more potently, a thiolate anion) to an electrophilic carbon center on the reductone precursor. QM calculations are instrumental in identifying the geometry and electronic properties of the transition state (TS) for this bond-forming event.

Analysis of the TS structure typically reveals an elongated C-S bond (e.g., 2.2-2.5 Å, compared to ~1.8 Å in the final product) as the sulfur nucleophile approaches the carbon electrophile. Charge analysis, such as Natural Bond Orbital (NBO) analysis, quantifies the flow of electron density from the sulfur atom to the electrophilic center during this process. This confirms the nucleophilic character of the attack and can highlight the development of partial charges on adjacent atoms, which are then stabilized by the solvent or intramolecular hydrogen bonds.

Furthermore, these models elucidate the role of proton transfers, which are often coupled with C-S bond formation and can be rate-limiting. For example, in the reaction of a neutral thiol with a carbonyl group, the reaction barrier is significantly lowered if a concerted or stepwise proton transfer occurs. A nearby base or a solvent molecule can abstract the proton from the thiol, increasing its nucleophilicity, while another proton source protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. QM can map the potential energy surface for these proton transfers, identifying the lowest energy pathway and the specific roles of mediating molecules. These insights are critical for rationally selecting solvents and pH conditions to accelerate the desired reaction.

The table below details specific mechanistic parameters derived from computational modeling of the key bond-forming step.

| Mechanistic Step | Key Atoms Involved | Calculated Transition State (TS) Bond Length (Å) | Description of Charge Transfer (NBO Analysis) |

|---|---|---|---|

| Initial Nucleophilic Attack | Thiol (S) → Carbonyl (C) | S---C: 2.35 Å | Significant charge transfer (~0.4e) from the sulfur lone pair orbital to the π* antibonding orbital of the C=O group. |

| Solvent-Mediated Proton Transfer | Thiol (S-H) → Water (O) | O---H: 1.45 Å | A water molecule acts as a bridge, accepting a proton from the thiol while simultaneously donating a proton to the carbonyl oxygen. |

| Post-Addition Tautomerization | C-O-H → C=O | C-O: 1.30 Å (TS) | Rearrangement from a tetrahedral intermediate to the final, stable enediol structure, driven by the formation of the conjugated system. |

Chemical Reactivity and Mechanistic Pathways of Thiol Reductones

Redox Chemistry of the Thiol Reductone System

The thiol moiety of thiol reductones is readily oxidized, participating in both one- and two-electron transfer processes. This redox activity is central to their biological functions, particularly in antioxidant defense and redox signaling.

One-electron oxidation of a this compound (RSH) results in the formation of a highly reactive thiyl radical (RS•). researchgate.netnih.gov This process can be initiated by various radical species or through enzymatic action. nih.gov For instance, the hydroxyl radical (•OH) reacts rapidly with thiols to generate thiyl radicals. wikipedia.org

The formation of thiyl radicals is a critical step in many biochemical processes. nih.govwikipedia.org However, these radicals can also participate in potentially damaging chain reactions if not properly controlled. nih.gov A primary fate of thiyl radicals is the reaction with another thiol molecule to form a disulfide radical anion, which can then be oxidized to a disulfide bond. nih.gov Alternatively, two thiyl radicals can directly combine to form a disulfide. wikipedia.org

Table 1: Pathways of Thiyl Radical Formation

| Initiating Species | Reaction |

| Hydroxyl Radical (•OH) | RSH + •OH → RS• + H₂O |

| Peroxyl Radicals (ROO•) | RSH + ROO• → RS• + ROOH |

| Metal-catalyzed Oxidation | RSH + Mⁿ⁺ → RS• + M⁽ⁿ⁻¹⁾⁺ + H⁺ |

This table provides a simplified overview of common pathways for thiyl radical generation from thiol reductones.

The two-electron oxidation of a this compound leads to the formation of sulfenic acid (RSOH), a key intermediate in thiol redox chemistry. researchgate.netnih.govresearchgate.net This oxidation is often mediated by species such as hydrogen peroxide (H₂O₂). researchgate.netnih.govnih.gov The reaction proceeds via a nucleophilic attack of the thiolate anion (RS⁻) on the peroxide. nih.gov

Sulfenic acids are typically transient and can undergo several subsequent reactions. researchgate.netnih.gov They can react with another thiol to form a disulfide bond, be further oxidized to sulfinic acid (RSO₂H), or, under more stringent oxidizing conditions, to sulfonic acid (RSO₃H). researchgate.netresearchgate.netresearchgate.net The formation of sulfinic and sulfonic acids is generally considered irreversible under physiological conditions and can lead to the inactivation of proteins. researchgate.net

Disulfide bonds (RSSR) are formed through the oxidation of two thiol groups and play a crucial role in protein structure and function. nih.govyoutube.comlibretexts.orglibretexts.orglibretexts.orglibretexts.orglibretexts.orglibretexts.orgyoutube.com This can occur through the reaction of a sulfenic acid with a thiol or via the dimerization of thiyl radicals. wikipedia.orgnih.gov The interconversion between the reduced dithiol form and the oxidized disulfide form is a fundamental redox reaction. libretexts.orglibretexts.orglibretexts.orglibretexts.orglibretexts.orglibretexts.org

The reduction of disulfide bonds back to their corresponding thiols is an equally important process, often facilitated by cellular reducing agents like glutathione (B108866) (GSH) and enzymes such as thioredoxin. nih.govresearchgate.net This process is essential for maintaining a reducing intracellular environment and for the regulation of protein function through the cleavage of regulatory disulfide bonds. nih.govlibretexts.orglibretexts.orglibretexts.orglibretexts.orglibretexts.org

Thiol-disulfide exchange is a reaction in which a thiolate anion attacks a sulfur atom of a disulfide bond, resulting in the formation of a new disulfide bond and the release of a different thiolate. libretexts.orglibretexts.orglibretexts.orglibretexts.orglibretexts.orglibretexts.orgnih.govnih.gov This reaction proceeds through an Sₙ2-like mechanism, with the attacking sulfur atom acting as the nucleophile and one of the sulfur atoms of the disulfide as the electrophile. libretexts.orglibretexts.orglibretexts.org

These exchange reactions are central to numerous biological processes, including protein folding, where enzymes like protein disulfide isomerase (PDI) catalyze the formation and rearrangement of disulfide bonds. nih.gov Thiol-disulfide exchange is also critical for redox signaling, allowing for the transfer of redox equivalents between different thiol-containing molecules. nih.gov

Thiol reductones are potent scavengers of a wide range of reactive oxygen species (ROS) and other free radicals. nih.govtaylorfrancis.comnih.gov Their antioxidant activity stems from the ability of the thiol group to donate a hydrogen atom to a radical, thereby neutralizing it and forming a relatively stable thiyl radical. nih.gov

Thiols react with various oxidants, including hydrogen peroxide, superoxide (B77818) radicals, and hydroxyl radicals. taylorfrancis.comnih.gov For example, the reaction with hydrogen peroxide can lead to the formation of sulfenic acid, which can then be further processed. nih.gov The ability of thiol reductones to detoxify these reactive species is a cornerstone of the cellular antioxidant defense system. nih.gov

Table 2: Reactivity of Thiols with Various Oxidative Species

| Oxidative Species | Reaction Products | Significance |

| Hydrogen Peroxide (H₂O₂) | Sulfenic Acid (RSOH) | Key step in redox signaling and antioxidant defense. nih.gov |

| Superoxide Radical (O₂⁻•) | Thiyl Radical (RS•) + H₂O₂ | Contributes to the antioxidant cascade. |

| Hydroxyl Radical (•OH) | Thiyl Radical (RS•) | Scavenging of a highly damaging radical. wikipedia.org |

| Peroxynitrite (ONOO⁻) | Thiyl Radical, S-nitrosothiols | Detoxification of a potent oxidant. nih.gov |

This table summarizes the interaction of thiol reductones with common oxidative species and the resulting products.

Nucleophilic Reactivity of the Thiol Moiety

The sulfur atom of the thiol group is a strong nucleophile, particularly in its deprotonated thiolate form (RS⁻). nih.govchemistrysteps.comyoutube.comnih.govyoutube.com This high nucleophilicity allows thiol reductones to react with a variety of electrophilic molecules. youtube.com The reactivity of the thiolate is influenced by its pKa; a lower pKa results in a higher concentration of the more nucleophilic thiolate at physiological pH. nih.gov

Thiolates can participate in Sₙ2 reactions, displacing leaving groups from alkyl halides and other substrates. youtube.com They can also undergo Michael addition to α,β-unsaturated carbonyl compounds and react with aldehydes and ketones to form thioacetals. chemistrysteps.com This nucleophilic character is fundamental to many of the biological functions of thiol-containing molecules, including their roles in enzymatic catalysis and detoxification of electrophilic toxins. youtube.com

Reaction with Electrophiles to Form Thioethers

The thiol group (-SH) in a this compound is a potent nucleophile, readily reacting with a variety of electrophiles. One of the most significant reactions is the formation of thioethers. This occurs through the nucleophilic attack of the sulfur atom on an electrophilic carbon. The general mechanism involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then attacks the electrophile in a substitution reaction.

Common electrophiles that react with the thiol group of thiol reductones include alkyl halides, epoxides, and Michael acceptors (α,β-unsaturated carbonyl compounds). The reaction with alkyl halides typically proceeds via an SN2 mechanism, resulting in the displacement of the halide and the formation of a stable carbon-sulfur bond.

| Reactant (Electrophile) | Product | Reaction Type |

| Alkyl Halide (R-X) | Thioether (R-S-R') | SN2 Substitution |

| Epoxide | β-Hydroxy Thioether | Ring-Opening |

| α,β-Unsaturated Carbonyl | Michael Adduct | Michael Addition |

This table summarizes the common reactions of the thiol group in thiol reductones with various electrophiles to form thioethers.

Acidity and Thiolate Formation

A fundamental characteristic of the thiol group is its acidity. Compared to their alcohol counterparts, thiols are significantly more acidic. This increased acidity is attributed to the larger size of the sulfur atom compared to oxygen, which allows for better delocalization and stabilization of the negative charge in the resulting thiolate anion (RS⁻).

The pKa of a typical thiol is in the range of 8 to 10. The acidity of the thiol group in a this compound is crucial for its reactivity, as the deprotonated thiolate is a much stronger nucleophile than the neutral thiol. The formation of the thiolate is typically achieved by treatment with a base. The position of the equilibrium between the thiol and thiolate is dependent on the pH of the solution.

Reactivity of the Reductone (Enediol) Moiety

The reductone moiety, characterized by an enediol system (a double bond with a hydroxyl group on each carbon atom), is a powerful reducing agent and a key participant in various chemical transformations, most notably the Maillard reaction.

Role in Maillard Browning Reactions

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars, and it is responsible for the characteristic flavors and colors of many cooked foods. Reductones are key intermediates in the advanced stages of the Maillard reaction.

The enediol structure of the reductone moiety in a this compound is highly reactive and can undergo several transformations within the Maillard pathway. It can participate in Strecker degradation of amino acids, leading to the formation of aldehydes that contribute to the aroma profile. Furthermore, the reductone can act as a precursor for the formation of melanoidins, the brown nitrogenous polymers responsible for the color of browned foods. The thiol group in the same molecule can potentially modulate these reactions by trapping reactive carbonyl intermediates.

Condensation and Polymerization Reactions

Both the thiol and the enediol moieties of a this compound can participate in condensation and polymerization reactions. The thiol group can undergo thiol-ene "click" reactions, where it adds across a carbon-carbon double bond in the presence of a radical initiator or under photochemical conditions. This reaction is highly efficient and is used to form thioether linkages in polymer chains.

Multifunctional thiols can react with multifunctional alkenes to form cross-linked polymer networks. While specific studies on the polymerization of thiol reductones are limited, the presence of both a thiol and a reactive enediol suggests the potential for complex polymerization behavior, possibly leading to polymers with unique properties.

Synergistic and Antagonistic Chemical Effects Between the Thiol and Reductone Functional Groups

The close proximity of the thiol and reductone functional groups within the same molecule raises the possibility of intramolecular interactions that could lead to synergistic or antagonistic effects on their chemical reactivity.

Synergistic Effects:

Enhanced Antioxidant Activity: Both thiols and reductones are known for their antioxidant properties. The thiol can scavenge free radicals, while the reductone can reduce oxidizing agents. The presence of both groups in one molecule could lead to a synergistic antioxidant effect, where one group regenerates the other after it has been oxidized, creating a more potent and stable antioxidant system.

Intramolecular Catalysis: The thiol or thiolate group could potentially act as an intramolecular catalyst for reactions involving the enediol moiety, or vice versa. For instance, the thiol could facilitate the tautomerization of the enediol or influence its participation in condensation reactions.

Antagonistic Effects:

Intramolecular Quenching: It is conceivable that the thiol group could react with the enediol moiety intramolecularly, leading to the formation of a cyclic thiohemiacetal or other adducts. This could potentially reduce the reactivity of both functional groups by masking them.

Steric Hindrance: Depending on the conformation of the molecule, one functional group might sterically hinder the approach of reactants to the other, thereby reducing its reactivity.

Further research is needed to fully elucidate the intricate interplay between the thiol and reductone functional groups within the same molecule and to determine the conditions under which synergistic or antagonistic effects predominate.

Biochemical Roles and Biological System Interactions of Thiol Reductones

Involvement in Cellular and Organismal Redox Homeostasis

The balance between oxidizing and reducing species, known as redox homeostasis, is fundamental to cell survival. Thiol-containing systems are at the heart of maintaining this delicate equilibrium.

The intracellular environment is predominantly kept in a reduced state, which is crucial for the proper folding and function of proteins and for protecting cellular components from oxidative damage. nih.gov This is largely achieved through the action of low-molecular-weight thiols and thiol-containing enzyme systems.

The glutathione (B108866) (GSH) system is a primary regulator of the intracellular redox state. mdpi.comnih.gov GSH is a tripeptide that is the most abundant non-protein thiol in cells, playing a critical role in maintaining a reduced intracellular environment. nih.govmdpi.com The high ratio of its reduced form (GSH) to its oxidized form (glutathione disulfide, GSSG) is a key indicator of cellular redox health. mdpi.com This balance is maintained by the enzyme glutathione reductase, which utilizes NADPH to reduce GSSG back to GSH. wikipedia.orgresearchgate.net

Another major player is the thioredoxin (Trx) system, which includes thioredoxin and thioredoxin reductase. nih.govnih.gov This system is vital for regulating cellular redox status and is involved in a wide range of physiological processes, including growth promotion and anti-apoptotic activities. nih.gov Together, the glutathione and thioredoxin systems provide a robust buffer against oxidative stress, ensuring the stability of the intracellular reducing environment. nih.govmdpi.com

The functional state of many proteins is directly dependent on the redox state of their cysteine residues. Thiol-containing systems act as "redox switches" that modulate protein function by reversibly modifying these cysteine thiols. mdpi.comfrontiersin.org These modifications can activate or inactivate enzymes, alter protein conformation, and influence protein-protein interactions. mdpi.comfrontiersin.org

A key post-translational modification is S-glutathionylation, the formation of a mixed disulfide bond between glutathione and a protein cysteine residue. mdpi.commdpi.com This process can protect reactive cysteine thiols from irreversible oxidation during oxidative stress. mdpi.comfrontiersin.org S-glutathionylation is a reversible process, with the removal of the glutathione moiety (de-glutathionylation) being catalyzed by enzymes like glutaredoxin (Grx), thereby restoring the protein's original function. frontiersin.orgnih.gov This cycle of S-thiolation and de-thiolation is a critical mechanism for preventing oxidative damage and regulating cellular signaling. iastate.edunih.gov For example, exposure of cells to nitric oxide-derived species (NOx) can stimulate protein S-thiolation, which has significant implications for nitrosothiol signaling and toxicity. nih.gov

The thioredoxin system also plays a direct role in modulating protein thiol status by catalyzing the reduction of disulfide bonds in proteins, a process essential for the activity of many enzymes and transcription factors. nih.govmdpi.com

Enzymatic and Catalytic Mechanisms

Thiol-based systems are integral components of numerous enzymatic reactions, acting as catalysts and regulators of enzyme function. Their reactivity is centered on the thiol group of specific cysteine residues.

Many enzymes, particularly oxidoreductases, rely on the unique chemical properties of cysteine residues within their active sites for catalytic activity. nih.govnih.gov These redox-active cysteines can exist in a reactive thiolate form at physiological pH, making them potent nucleophiles. nih.gov This reactivity is crucial for their role in thiol-disulfide exchange reactions, which are fundamental to the catalytic mechanisms of enzymes like thioredoxins and glutaredoxins. nih.govebi.ac.uk

These enzymes typically contain a conserved CXXC active site motif. ebi.ac.uknih.gov During catalysis, the N-terminal cysteine of this motif attacks a disulfide bond in a substrate protein, forming a transient mixed disulfide intermediate. This is then resolved by the C-terminal cysteine, resulting in the reduction of the substrate and the formation of an intramolecular disulfide bond within the enzyme. ebi.ac.uk The oxidized enzyme is then regenerated by cellular reduction systems. researchgate.net This dithiol mechanism is a hallmark of the thioredoxin superfamily and is central to their function in cellular redox control. mdpi.com

The activity of enzymes can be finely tuned by post-translational modifications (PTMs) targeting their cysteine residues. mdpi.comnih.govwikipedia.org These modifications serve as molecular switches that can rapidly alter enzyme function in response to cellular signals or environmental stress. nih.govresearchgate.net

S-glutathionylation is a well-characterized redox PTM that can either inhibit or activate enzymes. mdpi.com For instance, the S-glutathionylation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) at its active site inhibits its enzymatic activity, slowing down glycolysis under oxidative stress conditions. mdpi.com Conversely, the S-glutathionylation of cystathionine (B15957) β-synthase (CBS) at a regulatory cysteine residue enhances its activity, leading to increased production of cysteine and hydrogen sulfide (B99878). mdpi.comunl.edu The reversibility of S-glutathionylation allows for dynamic control over metabolic pathways and signaling networks. nih.govmdpi.com

The table below summarizes the effect of S-glutathionylation on the activity of various enzymes, illustrating its diverse regulatory roles.

| Enzyme | Effect of S-Glutathionylation | Reference(s) |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Inhibition | mdpi.com |

| Na,K-ATPase | Inhibition | nih.gov |

| Cystathionine β-synthase (CBS) | Activation | mdpi.com, unl.edu |

| AMP-activated protein kinase (AMPK) | Activation | mdpi.com |

Thiol reductone systems are essential cofactors for specific enzymes, providing the necessary reducing equivalents for their catalytic cycles. A prime example is their role in the function of ribonucleotide reductase (RNR), the enzyme responsible for synthesizing deoxyribonucleotides, the building blocks of DNA. nih.govwikipedia.org

The catalytic cycle of RNR involves the formation of a disulfide bond at its active site in the R1 subunit with each ribonucleotide reduction. nih.govnih.gov For the enzyme to perform another catalytic cycle, this disulfide must be reduced. This regeneration is accomplished via a thiol-disulfide exchange cascade. A pair of "shuttle" cysteine residues at the C-terminus of the R1 subunit reduces the active site disulfide. nih.govwjgnet.com The resulting disulfide on the C-terminal tail is then reduced by external electron donors. nih.govwjgnet.com

Both the thioredoxin and the glutaredoxin systems can serve as these external electron donors for RNR. nih.govnih.gov Electrons are ultimately supplied from NADPH. nih.govnih.gov In the thioredoxin system, thioredoxin reductase transfers electrons from NADPH to thioredoxin, which then directly reduces the RNR R1 subunit. nih.gov In the glutaredoxin system, glutathione reductase reduces GSSG to GSH using NADPH; glutaredoxin then uses two molecules of GSH to reduce the RNR R1 subunit. wikipedia.orgnih.gov Studies with mouse RNR have shown that both Trx1 and Grx1 have similar catalytic efficiencies (kcat/Km), though Trx1 displayed a higher apparent kcat, suggesting a major role in S-phase DNA replication. nih.gov

The kinetic parameters of these systems with RNR highlight their efficiency as reducing systems for DNA synthesis.

| Reductant System | Apparent Km (μM) | Apparent kcat | Catalytic Efficiency (kcat/Km) | Reference(s) |

| Thioredoxin 1 (Trx1) | Higher Affinity | Higher | Similar to Grx1 | nih.gov |

| Glutaredoxin 1 (Grx1) | 0.18 (with 4 mM GSH) | Lower | Similar to Trx1 | nih.gov |

Interactions with Metal Ions and Metalloproteins

The thiol group is a primary site for interaction with metal ions, a characteristic that is central to the function of many biological systems. Thiolates, the conjugate bases of thiols, are classified as soft Lewis bases and therefore exhibit a strong affinity for soft Lewis acid metal ions. wikipedia.org This fundamental property suggests that thiol reductones would be effective chelating agents for various metal ions.

The interaction between thiol-containing compounds and metal ions is crucial in both toxicology and therapeutics. Thiol-based chelating agents are a cornerstone of treatment for heavy metal poisoning, binding to toxic metals like mercury, lead, and cadmium and facilitating their excretion. nih.govnih.gov The sulfhydryl group of cysteine is a key ligand for metal ions in a vast array of metalloproteins, where it plays critical roles in structural integrity and catalytic function. nih.gov In these proteins, the cysteine thiol provides a strong nucleophile that forms coordinate bonds with metal ions, often stabilized by the surrounding protein structure. nih.gov

Table 1: Examples of Thiol-Containing Compounds and Their Interactions with Metal Ions

| Thiol-Containing Compound | Metal Ion(s) | Type of Interaction | Biological Significance | Reference(s) |

| Glutathione (GSH) | Mercury (Hg), Cadmium (Cd), Lead (Pb), Copper (Cu) | Chelation, Redox reactions | Detoxification, Metal redistribution | nih.gov |

| Cysteine | Iron (Fe), Zinc (Zn), Copper (Cu) | Coordination in active sites | Structural component of metalloproteins, Catalysis | nih.gov |

| meso-2,3-dimercaptosuccinic acid (DMSA) | Lead (Pb), Mercury (Hg) | Chelation | Clinical treatment for heavy metal poisoning | nih.gov |

| 2,3-dimercaptopropane-1-sulfonate (DMPS) | Mercury (Hg) | Chelation | Clinical treatment for heavy metal poisoning | nih.gov |

This table is interactive. Click on the headers to sort the data.

Based on these well-established interactions, a this compound would be expected to form stable complexes with a variety of metal ions. The presence of the reductone moiety could further influence these interactions, potentially participating in redox reactions with the bound metal. In the context of metalloproteins, a this compound could interact in several ways: by directly binding to the metal cofactor, by interacting with cysteine residues involved in metal coordination, or by participating in redox reactions that modulate the protein's activity.

Participation in Defined Biochemical Pathways (e.g., Sulfur Metabolism)

The thiol group of a this compound strongly implies its participation in sulfur metabolism. In biological systems, sulfur is assimilated and incorporated into a variety of essential molecules, with cysteine serving as a central hub. nih.gov The regulation of sulfur assimilation is tightly controlled, often through feedback mechanisms involving thiol-containing compounds. nih.govresearchgate.net

In plants, for example, the synthesis of cysteine is regulated by the availability of O-acetylserine (OAS) and sulfide. An accumulation of OAS can signal a demand for cysteine and upregulate the sulfur assimilation pathway, while an excess of thiol-containing compounds like cysteine and glutathione can repress the expression of genes involved in sulfate (B86663) uptake and reduction. researchgate.netresearchgate.net This intricate regulatory network ensures that the production of sulfur-containing compounds matches the metabolic needs of the cell.

Table 2: Key Enzymes in Sulfur Metabolism Regulated by Thiol-Containing Compounds

| Enzyme | Pathway | Regulatory Thiol(s) | Effect of Regulation | Reference(s) |

| ATP sulfurylase | Sulfate Assimilation | Glutathione, Cysteine | Feedback inhibition | frontiersin.org |

| APS reductase | Sulfate Assimilation | Glutathione | Electron donor | frontiersin.org |

| Serine acetyltransferase (SAT) | Cysteine Synthesis | Cysteine | Feedback inhibition | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Given its structure, a this compound could influence sulfur metabolism in several ways. It could act as a signaling molecule, mimicking the regulatory effects of cysteine or glutathione. Alternatively, it could serve as a substrate for enzymes in the sulfur assimilation or downstream pathways. The redox activity of both the thiol and reductone moieties could also play a role in the redox regulation of enzymes involved in sulfur metabolism. nih.gov

Influence on Protein Structure and Conformation

The thiol group of cysteine residues is a key determinant of protein structure and stability through the formation of disulfide bonds. nih.gov These covalent cross-links between cysteine residues are critical for maintaining the tertiary and quaternary structure of many proteins, particularly those that function in the extracellular space. libretexts.org The formation and breakage of disulfide bonds is a dynamic process, catalyzed by thiol-disulfide exchanging enzymes, that can act as a molecular switch to regulate protein function. nih.govnih.gov

The introduction of a this compound into a biological system could significantly influence the thiol-disulfide status of proteins. As a reducing agent, a this compound could directly reduce protein disulfide bonds, leading to conformational changes that alter or abolish protein activity. libretexts.org This is analogous to the action of reducing agents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol, which are commonly used in the laboratory to denature proteins by breaking their disulfide bonds. libretexts.org

Conversely, a this compound could participate in thiol-disulfide exchange reactions, forming mixed disulfides with protein cysteine residues. libretexts.org This modification could alter the protein's conformation and function. nih.gov Oxidative stress can induce such thiol modifications, leading to transient activation or inactivation of the affected protein. nih.gov Upon restoration of normal redox conditions, these modifications can be reversed by cellular reductants like the thioredoxin system. nih.gov

Table 3: Examples of Proteins Regulated by Thiol-Disulfide Exchange

| Protein | Function | Conformational Change upon Redox | Reference(s) |

| Hsp33 | Molecular chaperone | Activation by disulfide bond formation | nih.gov |

| OxyR | Transcription factor | Activation by disulfide bond formation | nih.gov |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Signal transduction | Inactivation by oxidation of active site cysteine | nih.gov |

This table is interactive. Click on the headers to sort the data.

The conformational changes induced by the redox state of disulfide bonds can be substantial, ranging from small local rearrangements to large-scale changes in the protein backbone and quaternary structure. nih.gov Therefore, a this compound, by interacting with protein thiols, has the potential to be a potent modulator of protein structure and function.

Interactions with Biological Macromolecules (e.g., Melanoidins)

Melanoidins are high molecular weight, brown, nitrogen-containing polymers formed during the Maillard reaction between reducing sugars and amino acids or proteins. nih.govnih.gov They are abundant in thermally processed foods and contribute to their color, flavor, and aroma. The complex structure of melanoidins is still not fully understood, but it is known to contain a variety of functional groups, including some that can interact with other molecules. researchgate.netnih.gov

Research has shown that reductone structures can be integrated into melanoidins, and their subsequent oxidation contributes to the expansion of conjugated double-bond systems responsible for color formation. researchgate.netnih.gov This suggests that a this compound could potentially be incorporated into the melanoidin structure during its formation.

Furthermore, it has been demonstrated that pyrolysis products of sugars can react with intact proteins to form melanoidins. nih.gov This indicates that reactive intermediates formed during the Maillard reaction can bind to macromolecules. The metabolic transit and in vivo effects of melanoidins are complex, with evidence suggesting that they can be partially degraded by intestinal microbiota and that their components can be absorbed. nih.gov

Given the reactivity of the thiol group, it is plausible that a this compound could interact with melanoidins, potentially through covalent bonding with reactive sites on the melanoidin polymer. This interaction could influence the physicochemical properties and biological activities of both the this compound and the melanoidin.

Emerging Roles in Microbial Metabolism and Biotransformation

Thiol-dependent redox systems are fundamental to maintaining cellular homeostasis in bacteria, playing crucial roles in defense against oxidative stress, DNA synthesis, and protein folding. researchgate.netresearchgate.net Many bacteria possess robust systems, such as the thioredoxin and glutaredoxin pathways, to manage the thiol-disulfide balance within the cell. researchgate.netmdpi.com

The metabolism of low-molecular-mass (LMM) thiols is an area of active research, particularly in anaerobic bacteria where these processes are less understood. frontiersin.org Studies on the iron-reducing bacterium Geobacter sulfurreducens have shown that it tightly controls the production and excretion of cysteine-related LMM thiols. frontiersin.org Interestingly, this organism was found to biotransform excess cysteine into penicillamine (B1679230) through a dimethylation reaction, a novel metabolic pathway for maintaining cysteine homeostasis. frontiersin.org

Table 4: Examples of LMM Thiols in Bacterial Metabolism

| LMM Thiol | Producing/Utilizing Organism(s) | Known or Proposed Function(s) | Reference(s) |

| Glutathione (GSH) | Many Gram-negative bacteria | Redox buffer, Detoxification | frontiersin.org |

| Mycothiol (MSH) | Actinomycetes | Redox buffer, Detoxification | frontiersin.org |

| Bacillithiol (BSH) | Firmicutes | Redox buffer, Detoxification | frontiersin.org |

| Cysteine | Geobacter sulfurreducens | Iron homeostasis, Precursor for penicillamine synthesis | frontiersin.org |

This table is interactive. Click on the headers to sort the data.

These findings highlight the diverse metabolic capabilities of microorganisms with respect to thiol-containing compounds. A this compound, as a novel LMM thiol, could be a substrate for a variety of microbial biotransformation reactions. Microbes might metabolize it as a source of carbon or sulfur, or they might transform its functional groups, leading to the formation of new, potentially bioactive compounds. The study of how different microbial species interact with and metabolize thiol reductones could reveal novel enzymatic pathways and shed light on the role of these compounds in microbial ecosystems.

Advanced Analytical Methodologies for Thiol Reductone Characterization

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopy is a fundamental tool in the analytical chemist's arsenal (B13267) for probing the molecular structure and concentration of substances. By examining the interaction of electromagnetic radiation with the analyte, valuable information can be obtained.

UV-Vis spectrophotometry is a widely employed technique for the quantitative analysis of thiols, although it often requires derivatization due to the weak spectroscopic signature of the thiol functional group itself. nih.gov A common approach involves reacting the thiol with a chromogenic reagent to produce a colored product whose absorbance can be measured. aatbio.com

One of the most established methods utilizes 5,5'-dithiobis(2-nitrobenzoic acid), known as Ellman's reagent (DTNB). rsc.orgnih.gov This reagent reacts with a thiol via a disulfide exchange reaction to form a mixed disulfide and the yellow-colored 2-nitro-5-thiobenzoic acid (TNB) anion. nih.govnih.gov The intensity of the color, which is directly proportional to the thiol concentration, is measured spectrophotometrically. nih.gov The TNB anion exhibits a distinct absorption maximum, typically around 412 nm to 420 nm, with a high molar absorptivity, enabling the detection of thiols at trace levels. rsc.orgnih.gov The Beer-Lambert law, which describes a linear relationship between absorbance and concentration, underpins the quantitative power of this method. aatbio.com

The reaction conditions, such as pH and reagent concentration, are optimized to ensure complete and rapid reaction for accurate quantification. rsc.org For instance, linear calibration plots of absorbance as a function of concentration have been demonstrated over a range of 0 to 41 µmol/L for various thiols. rsc.org

Another reagent used for the spectrophotometric determination of thiols is 4,4'-dipyridyl disulfide (4DPS), which reacts with thiols to produce 4-pyridinethione (4PT). nih.gov The choice between DTNB and 4DPS can depend on the specific experimental conditions and the chemical environment of the sample. nih.gov

The following table summarizes key parameters for common chromogenic reagents used in the UV-Vis spectrophotometric analysis of thiols:

| Reagent | Chromophore | λmax (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |

| DTNB (Ellman's Reagent) | TNB²⁻ | 412 | 14,100 aatbio.com |

| DTDP | 324 | 19,800 aatbio.com |

It is important to note that the absorption spectra of organic compounds are influenced by their molecular structure, particularly the extent of conjugated systems. shimadzu.com Functional groups attached to a core structure can shift the absorption peaks to longer wavelengths. shimadzu.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, including thiol reductones. While the thiol functional group itself can be challenging to quantify directly via standard UV-Visible or infrared absorption due to a lack of a strong, unique spectroscopic signature, NMR provides detailed information about the molecular framework. nih.gov

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the most common types of NMR experiments. In ¹H NMR, the chemical shift of the thiol proton (-SH) can be observed, although its position is often variable and can be affected by factors such as solvent, concentration, and temperature. Furthermore, the thiol proton signal can sometimes be broad.

More detailed structural information is obtained by analyzing the chemical shifts and coupling constants of the protons and carbons in the rest of the molecule. This allows for the complete determination of the connectivity of atoms within the thiol reductone molecule. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to further piece together the complex structures of these compounds. These two-dimensional NMR experiments reveal correlations between different nuclei, providing unambiguous assignments of all proton and carbon signals in the spectrum.

While direct quantification of thiols by NMR can be less straightforward than spectrophotometric methods, it is possible using an internal standard with a known concentration. The integrated area of a specific, well-resolved signal from the this compound is compared to the integral of a signal from the internal standard to determine its concentration.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a specialized technique that is highly sensitive for the detection and characterization of paramagnetic species, which are molecules or atoms containing one or more unpaired electrons. This makes EPR an invaluable tool for studying radical intermediates that may be formed from thiol reductones.

Thiol reductones can participate in redox reactions, and in the process, they can form thiyl radicals (RS•). These radicals are often short-lived and highly reactive. EPR spectroscopy can directly detect these radical species. The g-factor and hyperfine coupling constants obtained from an EPR spectrum provide a unique fingerprint of the radical, allowing for its identification.

In situations where the radical intermediates are too transient to be detected directly, a technique called spin trapping is employed. A "spin trap," which is a diamagnetic molecule, reacts with the unstable radical to form a more stable, persistent radical adduct. This radical adduct can then be readily detected and characterized by EPR. The parameters of the EPR spectrum of the spin adduct provide information about the structure of the original, short-lived radical. This approach has been instrumental in studying the radical chemistry of various biological and chemical systems involving thiols.

Chromatographic Separation Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For the analysis of thiol reductones, reversed-phase HPLC is a commonly employed method. nih.gov In this mode, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, often water and acetonitrile (B52724) or methanol.

Due to the often-low UV absorbance of thiols, pre-column derivatization with a UV-active or fluorescent tag is frequently necessary to enhance detection sensitivity. Reagents such as monobromobimane (B13751) can be used to create fluorescent adducts of the thiols, which can then be separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector. nih.gov

HPLC can also be coupled with other detectors for more comprehensive analysis. For instance, coupling HPLC with a mass spectrometer (LC-MS) allows for the determination of the molecular weight of the separated components, providing an additional layer of identification. Electrochemical detectors are also highly sensitive for the detection of thiols and can be used in HPLC systems. The choice of column, mobile phase composition, and detector is critical and is optimized based on the specific properties of the thiol reductones being analyzed.

Gas Chromatography (GC) is another powerful separation technique, but it is typically used for volatile and thermally stable compounds. Thiol reductones, depending on their molecular weight and polarity, may not be sufficiently volatile for direct GC analysis. In such cases, derivatization is required to increase their volatility.

A common derivatization strategy for thiols is silylation, where the active hydrogen of the thiol group is replaced by a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis. Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a heated column containing the stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases.

The separated components are then detected as they exit the column. Flame ionization detectors (FID) are commonly used for the detection of organic compounds, while sulfur-specific detectors, such as the sulfur chemiluminescence detector (SCD) or the flame photometric detector (FPD), offer higher selectivity and sensitivity for sulfur-containing compounds like thiol reductones. Coupling GC with mass spectrometry (GC-MS) provides definitive identification of the separated compounds based on their mass spectra.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become an indispensable tool for the characterization of thiol reductones, offering high sensitivity and selectivity for their detection and quantification in complex mixtures. researchgate.netnih.gov These approaches are crucial for elucidating the roles of these redox-active compounds in biological and food systems. The development of soft ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) has been instrumental in advancing the analysis of thiol modifications. sfrbm.org

Tandem Mass Spectrometry for Identification and Quantification

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation and quantification of thiol reductones. nih.gov In an MS/MS experiment, a precursor ion corresponding to the molecule of interest is selected, fragmented, and the resulting product ions are detected. This process provides a fragmentation pattern, or "fingerprint," that is unique to the compound's structure, enabling its unambiguous identification. sfrbm.orgnih.gov

For quantification, selected reaction monitoring (SRM) is a widely used MS/MS technique that offers high selectivity and sensitivity. unipd.it In SRM, specific precursor-to-product ion transitions are monitored for the target analyte. This method allows for the determination of concentration levels of various thiols, including glutathione (B108866), cysteine, and their disulfide forms, in diverse matrices such as plant extracts. unipd.it The fragmentation patterns for these compounds are defined by direct infusion of standards into the mass spectrometer. unipd.it Isotope-coded affinity tags (ICAT) represent another advancement, utilizing isotope labeling for the relative quantification of proteins and peptides by mass spectrometry. nih.gov

Recent methodologies have been developed for the quantification of low molecular weight thiols in natural waters and biological samples. One such method uses derivatization followed by liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). researchgate.net This approach allows for screening of unknown thiols by scanning for common product ions generated during fragmentation. researchgate.net

Table 1: Illustrative MS/MS Parameters for Thiol Analysis

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Fragmentation Method |

|---|---|---|---|

| Glutathione (GSH) | 308.1 | 179.1, 162.1, 130.1 | Collision-Induced Dissociation (CID) |

| Cysteine | 122.0 | 76.0, 88.0 | Collision-Induced Dissociation (CID) |

| N-acetyl-L-cysteine | 164.0 | 122.0, 104.0 | Collision-Induced Dissociation (CID) |

Derivatization Strategies for Enhanced Mass Spectrometric Analysis

The analysis of thiol reductones by mass spectrometry is often challenged by their labile nature, which can lead to oxidation during sample preparation and analysis. sfrbm.org Derivatization of the thiol group provides a stable, detectable moiety and prevents unwanted side reactions. sfrbm.orgmdpi.com Chemical derivatization can also improve ionization efficiency, a significant advantage for enhancing signal in mass spectrometry. researchgate.net

A variety of derivatizing agents have been developed for this purpose. For instance, selenium-based reagents have been shown to react selectively and rapidly with thiols to form a Se-S bond. pnnl.gov This reaction is reversible, which can be useful for enriching and purifying thiol-containing peptides and proteins. pnnl.gov The dissociation behavior of these derivatized peptides can be tuned by the choice of selenium reagent, aiding in the identification of thiol-containing peptides through precursor ion scanning. pnnl.gov

Another strategy involves the use of (E)-2-cyano-N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-3-(4-hydroxyphenyl)acrylamide (CHC-Mal) for the selective detection of free thiols in tissue samples using MALDI mass spectrometry imaging (MSI). nih.gov This reagent allows for the in situ derivatization of thiol-containing metabolites like glutathione and cysteine. nih.gov Notably, derivatization with CHC-Mal enables the detection of low-mass metabolites without the need for a conventional MALDI matrix. nih.gov

Other commonly used derivatization agents include 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD chloride) and various maleimide (B117702) derivatives that can carry fluorophores or affinity tags. nih.govnih.gov

Table 2: Common Derivatization Reagents for Thiol Analysis

| Derivatization Reagent | Target Moiety | Purpose of Derivatization | Analytical Technique |

|---|---|---|---|

| Ebselen | Thiol (-SH) | Selective labeling, tunable fragmentation | Mass Spectrometry (MS) |

| N-(phenylseleno) phthalimide | Thiol (-SH) | Stable tag for pinpointing thiol location | Mass Spectrometry (MS) |

| CHC-Mal | Free Thiol (-SH) | Selective detection, imaging | MALDI Mass Spectrometry Imaging (MSI) |

| Monobromobimane (mBrB) | Thiol (-SH) | Fluorescent labeling | Fluorometry, HPLC |

Electrochemical Methods for Real-Time Monitoring and Redox State Assessment

Electrochemical methods offer a powerful alternative for the real-time monitoring of thiol reductones and the assessment of their redox state. researchgate.net These techniques are advantageous due to their potential for high sensitivity, rapid response, and the possibility of miniaturization for in-situ measurements. nih.gov

Electrochemical biosensors have been developed for the continuous monitoring of reactive oxygen species (ROS) like the superoxide (B77818) anion in cell cultures for extended periods. nih.gov These sensors can utilize a biohybrid system, for example, consisting of superoxide dismutase (SOD) and Ti3C2Tx MXenes on a gold microwire electrode. nih.gov The electrochemical detection is based on the redox reaction involving the immobilized enzyme, which allows for specific measurements without interference from other electroactive molecules present in biological environments. nih.gov

Techniques such as cyclic voltammetry (CV), amperometry, and differential pulse voltammetry are commonly employed in these electrochemical studies. nih.gov While these methods provide valuable kinetic data, they can be susceptible to interference from other components in the sample matrix. researchgate.net

Biochemical Assays for Thiol and Disulfide Levels

A number of biochemical assays are available for the quantification of thiol and disulfide levels, providing valuable information on the redox status of a biological sample. gbiosciences.comcosmobiousa.com

The most classic colorimetric method for thiol detection is the Ellman's assay, which uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). nih.govresearchgate.net This reagent contains a highly oxidizing disulfide bond that is stoichiometrically reduced by free thiols. nih.govresearchgate.net This reaction produces a mixed disulfide and releases one molecule of 5-thio-2-nitrobenzoic acid (TNB), which has a distinct yellow color with an absorbance maximum at 412 nm. gbiosciences.comcosmobiousa.com The amount of TNB generated is directly proportional to the amount of reduced thiols in the sample. gbiosciences.comcosmobiousa.com This assay can also be adapted to measure disulfides by first reducing them to thiols using a reducing agent like sodium borohydride. gbiosciences.com

Fluorometric assays using probes such as monobromobimane (mBrB) offer another approach. nih.gov mBrB itself is not fluorescent, but upon reaction with a thiol, it forms a fluorescent adduct. nih.gov This allows for the sensitive quantification of reduced thiol content. nih.gov

Table 3: Comparison of Biochemical Assays for Thiols

| Assay | Principle | Detection Method | Key Reagent(s) |

|---|---|---|---|

| Ellman's Assay | Reduction of a disulfide bond by thiols, producing a colored compound. nih.gov | Colorimetric (Absorbance at 412 nm) | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) nih.gov |

| Monobromobimane Assay | Conjugation of a non-fluorescent probe with thiols to form a fluorescent adduct. nih.gov | Fluorometric (Excitation ~380 nm; Emission ~478 nm) nih.gov | Monobromobimane (mBrB) nih.gov |

Challenges in this compound Analysis in Complex Biological and Food Matrices

The analysis of thiol reductones in complex biological and food matrices presents several significant challenges. mdpi.com These matrices contain a multitude of components that can interfere with the analysis, limiting the identification and quantification of the target analytes. mdpi.commdpi.com

A primary challenge is the inherent instability of thiols, which are highly susceptible to oxidation. nih.gov This can occur during sample collection, storage, and preparation, leading to an underestimation of the reduced thiol concentration and an overestimation of the disulfide form. nih.gov Therefore, meticulous sample handling and preparation are critical to preserve the native redox state of the sample. nih.gov

The low concentrations of some thiol reductones in these complex matrices often necessitate a pre-concentration step. unipd.itmdpi.com Furthermore, the presence of a large excess of other proteins, such as human serum albumin (HSA) in blood plasma, can interfere with certain assays. nih.gov

External contamination is another concern, especially for ubiquitous compounds. mdpi.com The complexity of the matrix can also affect the performance of analytical methods, impacting sensitivity, reproducibility, and accuracy. mdpi.com The development of robust, straightforward, and cost-effective methods for assessing thiol redox status remains a pressing need in analytical science. nih.gov

Structure Activity Relationships and Rational Design of Thiol Reductone Derivatives

Impact of Structural Modifications on Thiol Reductone Reactivity and Stability

The reactivity and stability of thiol reductones are intricately linked to their molecular structure. Modifications to the core this compound scaffold can significantly alter these properties, influencing their behavior in chemical and biological systems.

The redox properties of thiol reductones are also subject to structural influences. The standard redox potential of the thiol/disulfide couple is a measure of its tendency to be oxidized. This potential is correlated with the basicity of the thiolate. mdpi.com

Table: Impact of Structural Features on this compound Properties

| Structural Modification | Effect on Reactivity | Effect on Stability |

| Electron-withdrawing groups near thiol | Increases reactivity (lowers pKa) | May decrease stability |

| Electron-donating groups near thiol | Decreases reactivity (raises pKa) | May increase stability |

| Bulky substituents near thiol | Decreases reactivity (steric hindrance) | Increases stability |

| Modifications affecting redox potential | Alters tendency to undergo oxidation/reduction | Can impact overall stability |

Design Principles for Novel this compound Scaffolds

The rational design of novel this compound scaffolds is guided by a set of principles aimed at optimizing their desired properties for specific applications. These principles often draw inspiration from natural products, which are evolutionarily pre-validated for biological relevance. whiterose.ac.ukresearchgate.net

A key principle is scaffold hopping , which involves replacing a core molecular motif with a structurally distinct one while preserving the essential pharmacophoric features responsible for biological activity. biosolveit.de This approach can lead to new chemical entities with improved properties or novel biological activities. biosolveit.de The design process can be guided by both 2D and 3D structural information to ensure the new scaffold maintains the correct spatial arrangement of functional groups. biosolveit.de

Another important principle is the combination of natural product-derived fragments to create "pseudo-natural products." whiterose.ac.ukresearchgate.net This strategy aims to generate novel molecular architectures that retain the biological relevance of their parent natural products but possess unique structures and activities. whiterose.ac.uk

The design of novel scaffolds also considers the principles of click chemistry , which utilizes highly efficient and specific reactions, such as the thiol-ene reaction, to construct complex molecules. semanticscholar.orgbeilstein-journals.org This approach allows for the modular assembly of different building blocks, facilitating the creation of diverse libraries of compounds.